Cas no 2172522-60-8 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acid)

3-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopentyl backbone with a methyl substituent, enhancing conformational rigidity, and a methoxypropanoic acid moiety that improves solubility in organic solvents. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its sterically hindered structure can influence secondary peptide folding. Its optimized design ensures high coupling efficiency while minimizing racemization risks, making it a valuable building block for complex peptide architectures.
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acid structure
2172522-60-8 structure
商品名:3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acid
CAS番号:2172522-60-8
MF:C26H30N2O6
メガワット:466.526207447052
CID:5994180
PubChem ID:165502504

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acid
    • 3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentyl]formamido}-2-methoxypropanoic acid
    • 2172522-60-8
    • EN300-1479515
    • インチ: 1S/C26H30N2O6/c1-26(24(31)27-14-21(33-2)23(29)30)13-7-12-22(26)28-25(32)34-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,20-22H,7,12-15H2,1-2H3,(H,27,31)(H,28,32)(H,29,30)
    • InChIKey: VQOQHUAXPVWDSU-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1(C)CCCC1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC(C(=O)O)OC

計算された属性

  • せいみつぶんしりょう: 466.21038668g/mol
  • どういたいしつりょう: 466.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 738
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1479515-10.0g
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentyl]formamido}-2-methoxypropanoic acid
2172522-60-8
10g
$14487.0 2023-06-06
Enamine
EN300-1479515-2500mg
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentyl]formamido}-2-methoxypropanoic acid
2172522-60-8
2500mg
$6602.0 2023-09-28
Enamine
EN300-1479515-5000mg
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentyl]formamido}-2-methoxypropanoic acid
2172522-60-8
5000mg
$9769.0 2023-09-28
Enamine
EN300-1479515-100mg
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentyl]formamido}-2-methoxypropanoic acid
2172522-60-8
100mg
$2963.0 2023-09-28
Enamine
EN300-1479515-1.0g
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentyl]formamido}-2-methoxypropanoic acid
2172522-60-8
1g
$3368.0 2023-06-06
Enamine
EN300-1479515-2.5g
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentyl]formamido}-2-methoxypropanoic acid
2172522-60-8
2.5g
$6602.0 2023-06-06
Enamine
EN300-1479515-50mg
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentyl]formamido}-2-methoxypropanoic acid
2172522-60-8
50mg
$2829.0 2023-09-28
Enamine
EN300-1479515-5.0g
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentyl]formamido}-2-methoxypropanoic acid
2172522-60-8
5g
$9769.0 2023-06-06
Enamine
EN300-1479515-500mg
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentyl]formamido}-2-methoxypropanoic acid
2172522-60-8
500mg
$3233.0 2023-09-28
Enamine
EN300-1479515-0.5g
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentyl]formamido}-2-methoxypropanoic acid
2172522-60-8
0.5g
$3233.0 2023-06-06

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acid 関連文献

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acidに関する追加情報

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acid

CAS No 2172522-60-8 is a unique compound with the name 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acid. This compound has garnered significant attention in the scientific community due to its potential applications in drug development and its intriguing chemical properties. Recent studies have highlighted its role in various biochemical pathways, making it a subject of interest for researchers in the fields of pharmacology and organic chemistry.

The structure of this compound is characterized by a complex arrangement of functional groups, including a fluorenylmethoxycarbonyl (Fmoc) group, a cyclopentane ring, and a methoxypropanoic acid moiety. The Fmoc group, which is commonly used as a protecting group in peptide synthesis, adds a layer of complexity to the molecule. This group's presence suggests that the compound may play a role in peptide-based drug delivery systems or as an intermediate in the synthesis of more complex molecules.

Recent research has focused on the bioavailability and stability of this compound. Studies conducted in vitro have shown promising results regarding its ability to withstand enzymatic degradation, which is a critical factor for any potential drug candidate. Additionally, preliminary animal studies have indicated that the compound exhibits selective activity against certain cellular targets, further underscoring its potential therapeutic applications.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Key steps include the formation of the Fmoc-amino intermediate and the subsequent coupling with the cyclopentane derivative. Researchers have explored various synthetic pathways to optimize yield and purity, with recent advancements leveraging green chemistry principles to minimize environmental impact.

In terms of applications, this compound has shown promise in the development of targeted therapies for chronic diseases such as cancer and inflammatory disorders. Its ability to modulate specific cellular pathways without significant off-target effects makes it an attractive candidate for further investigation. Ongoing clinical trials are currently evaluating its efficacy and safety profile, with early results indicating potential for future therapeutic use.

Moreover, computational studies using advanced molecular modeling techniques have provided insights into the compound's interactions with biological systems. These studies have revealed that the molecule's unique three-dimensional structure allows for efficient binding to its target receptors, enhancing its bioactivity. Such findings are crucial for guiding further research and optimizing the compound's therapeutic potential.

In conclusion, CAS No 2172522-60-8 represents a significant advancement in chemical research with promising implications for drug development. Its complex structure, coupled with its demonstrated bioactivity and stability, positions it as a key player in the pursuit of novel therapeutic agents. As research continues to unfold, this compound is expected to contribute significantly to our understanding of molecular mechanisms underlying various diseases.

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